

ARL67156: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B14013411

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An In-depth Whitepaper on the Ecto-ATPase Inhibitor as a Research Tool

Introduction

ARL67156, also known as FPL 67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate), is a structural analog of adenosine triphosphate (ATP) widely utilized in biomedical research.[1][2][3] It functions as a competitive inhibitor of ectonucleotidases, a group of cell surface enzymes that hydrolyze extracellular nucleotides like ATP and adenosine diphosphate (ADP).[4][5][6] By preventing the degradation of these signaling molecules, ARL67156 serves as an invaluable tool for studying purinergic signaling pathways, where extracellular ATP and ADP act as crucial neurotransmitters and paracrine mediators.[7][8] Its primary utility lies in its ability to prolong and potentiate the physiological effects of endogenously released or exogenously applied purines in a variety of experimental systems.[1]

Core Mechanism of Action

ARL67156 is a non-hydrolyzable ATP analog.[2] The substitution of the β , γ -oxygen atom in the triphosphate chain with a dibromomethylene group prevents enzymatic cleavage by ectonucleotidases.[6] It exerts its effect by competitively binding to the active site of specific ectonucleotidases, thereby inhibiting their function.

The primary targets of ARL67156 are members of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families. Specifically, it has been shown to be a weak competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[1][2][5][6] Consequently, in cellular



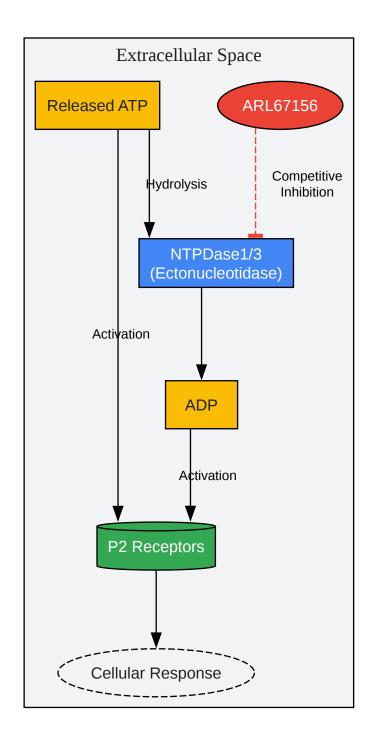




environments where these enzymes are dominant, ARL67156 can effectively prolong the signaling effects of ATP.[1][2]

However, its inhibitory profile is not uniform across all ectonucleotidases. Studies have shown that ARL67156 is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2][5] Furthermore, some research indicates that ARL67156 is more effective at inhibiting the degradation of ADP than ATP in certain tissues, such as murine colonic muscles.[7] This suggests that in some contexts, the potentiation of purinergic signaling by ARL67156 may be due to the accumulation of ADP rather than ATP.[7]





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Mechanism of ARL67156 in Purinergic Signaling.

Pharmacological Data

The inhibitory potency of ARL67156 has been quantified in various systems. The data highlights its moderate, competitive nature and specificity for certain ectonucleotidase



subtypes.

Parameter	Enzyme/Syste m	Species	Value	Reference
pIC50	Ecto-ATPase	Human (Blood)	4.62	[4]
NTPDase	Rat (Vas Deferens)	5.1		
pKi	Ecto-ATPase	Rabbit (Ear Artery)	5.2	[4]
Ki	NTPDase1 (CD39)	Human	11 ± 3 μM	[1][2][6]
NTPDase3	Human	18 ± 4 μM	[1][2][6]	
NPP1	Human	12 ± 3 μM	[1][2][6]	
NTPDase1 (CD39)	Human	~1 μM	[6][9]	

Note: Discrepancies in Ki values for NTPDase1/CD39 may reflect different assay conditions or methodologies.

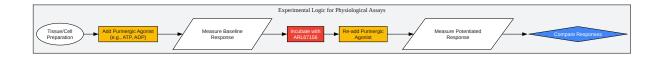
Research Applications and Experimental Insights

ARL67156 is employed across diverse fields to investigate the roles of extracellular nucleotides.

- Neurotransmission: In the guinea-pig vas deferens and urinary bladder, ARL67156 potentiates neurogenic contractions by enhancing the action of ATP released from sympathetic and parasympathetic nerves.[4]
- Cardiovascular Disease: It has been shown to prevent the development of calcific aortic valve disease in a rat model by inhibiting ectonucleotidase activity and apoptosis.[4]
- Gastrointestinal Motility: In the murine colon, ARL67156 enhances relaxation responses to ATP and ADP, suggesting a role for purinergic signaling in gut motility.[7]



Cancer Immunology: Recent studies demonstrate that ARL67156 can enhance the
cytotoxicity of Natural Killer (NK) cells against gastric cancer cells. It achieves this by
upregulating activation molecules on NK cells through the vav1-Syk signaling pathway.



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Logical workflow for assessing ARL67156 effects.

Experimental Protocols Ectonucleotidase Inhibition Assay via HPLC

This protocol is adapted from methodologies used to assess the degradation of ATP and ADP in tissue superfusates.[7][8]

Objective: To quantify the inhibition of ATP/ADP hydrolysis by ARL67156.

Materials:

- Tissue preparation (e.g., mouse colonic muscle strips) or recombinant enzyme.
- Krebs solution or appropriate buffer.
- ARL67156 trisodium salt.
- Substrates: 1,N⁶-etheno-ATP (eATP) and 1,N⁶-etheno-ADP (eADP).
- High-Performance Liquid Chromatography (HPLC) system with fluorescence detection.
- Perchloric acid.



Potassium hydroxide.

Methodology:

- Tissue Preparation: Isolate and prepare the tissue of interest, allowing it to equilibrate in oxygenated Krebs solution.
- Control Superfusion: Superfuse the tissue with Krebs solution containing a known concentration of eATP or eADP (e.g., 10 μM) for a set period. Collect the superfusate at timed intervals.
- Inhibitor Treatment: Wash the tissue and then superfuse with Krebs solution containing ARL67156 (e.g., 50-100 μ M) for an incubation period of 20-30 minutes.
- Test Superfusion: While maintaining the presence of ARL67156, repeat the superfusion with the same concentration of eATP or eADP as in the control step. Collect the superfusate.
- Sample Preparation: Stop the enzymatic reaction in the collected samples by adding perchloric acid. Neutralize the samples with potassium hydroxide and centrifuge to remove the precipitate.
- HPLC Analysis: Analyze the supernatant using HPLC with fluorescence detection to separate and quantify the amounts of eATP, eADP, eAMP, and e-adenosine in both control and ARL67156-treated samples.
- Data Analysis: Calculate the percentage of substrate hydrolyzed in the absence and presence of ARL67156. Determine the inhibitory effect of the compound.

Isometric Tension Measurement in Smooth Muscle

This protocol is based on studies examining the effects of ARL67156 on smooth muscle contractility.[4][7]

Objective: To measure the potentiation of ATP/ADP-induced muscle relaxation or contraction by ARL67156.

Materials:

Foundational & Exploratory

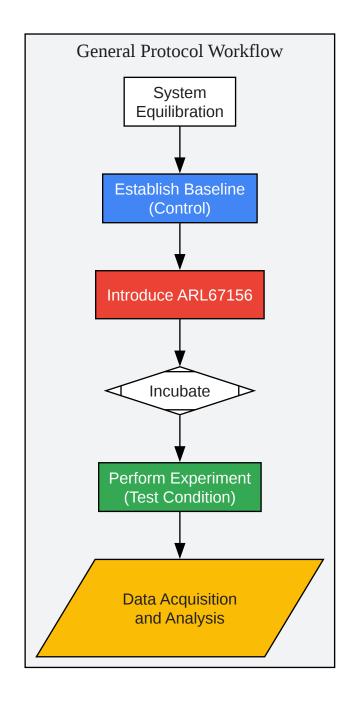


- Isolated smooth muscle tissue (e.g., guinea-pig vas deferens, murine colon).
- Organ bath system with isometric force transducers.
- Physiological salt solution (e.g., Krebs solution), gassed with 95% O₂ / 5% CO₂.
- ATP and ADP stock solutions.
- ARL67156 stock solution.
- Data acquisition system.

Methodology:

- Tissue Mounting: Mount the isolated tissue strip in an organ bath filled with gassed physiological salt solution maintained at 37°C. Apply a baseline tension and allow the tissue to equilibrate for at least 60 minutes.
- Control Response: Generate a cumulative concentration-response curve by adding increasing concentrations of ATP or ADP to the organ bath and recording the change in isometric tension (contraction or relaxation).
- Washout: Perform repeated washouts of the organ bath with fresh solution until the tissue tension returns to baseline.
- Inhibitor Incubation: Add ARL67156 (e.g., 100 μM) to the organ bath and incubate for 30 minutes.
- Test Response: In the continued presence of ARL67156, repeat the cumulative concentration-response curve for ATP or ADP.
- Data Analysis: Compare the concentration-response curves obtained in the absence and presence of ARL67156. A leftward shift in the curve indicates potentiation of the agonist's effect.





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Generalized experimental workflow using ARL67156.

Limitations and Considerations

While a valuable tool, researchers must be aware of the limitations of ARL67156:



- Weak Inhibition: ARL67156 is a relatively weak inhibitor, and at high substrate concentrations, such as those used in some biochemical assays, its inhibitory effect may be overcome.[1][2]
- Selectivity: It does not inhibit all ectonucleotidases, and its effects can vary between species
 and tissue types.[1][2] For instance, it is a poor inhibitor of NTPDase2 and human
 NTPDase8.[1][2]
- In Vivo Suitability: Due to its moderate potency and potential for off-target effects, it is primarily recommended as a tool compound for in vitro studies.[6]
- ADP vs. ATP Degradation: As noted, its inhibitory action may be more pronounced on ADP hydrolysis than ATP hydrolysis in some systems, which can affect the interpretation of results.[7]

Conclusion

ARL67156 remains the most widely used and commercially available inhibitor for studying ecto-ATPase activity.[1][2] Its ability to prevent the breakdown of extracellular ATP and ADP allows for the detailed investigation of purinergic signaling in health and disease. By understanding its specific mechanism, pharmacological profile, and experimental limitations, researchers can effectively leverage ARL67156 to uncover the complex roles of purines in physiology and pathophysiology.

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